Cas no 338976-35-5 (6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)
6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime Chemical and Physical Properties
Names and Identifiers
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- 6-[(4-CHLOROBENZYL)SULFANYL]IMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE O-(3,4-DICHLOROBENZYL)OXIME
- (E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine
- Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-[[(4-chlorophenyl)methyl]thio]-, O-[(3,4-dichlorophenyl)methyl]oxime
- (E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine
- 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
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- Inchi: 1S/C20H14Cl3N3OS2/c21-15-4-1-13(2-5-15)12-29-19-18(26-7-8-28-20(26)25-19)10-24-27-11-14-3-6-16(22)17(23)9-14/h1-10H,11-12H2/b24-10+
- InChI Key: HGQNVNLQBDMOOJ-YSURURNPSA-N
- SMILES: ClC1C=CC(=CC=1)CSC1=C(/C=N/OCC2C=CC(=C(C=2)Cl)Cl)N2C=CSC2=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 553
- XLogP3: 8
- Topological Polar Surface Area: 92.4
6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669339-1mg |
(E)-6-((4-chlorobenzyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl) oxime |
338976-35-5 | 98% | 1mg |
¥436 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669339-2mg |
(E)-6-((4-chlorobenzyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl) oxime |
338976-35-5 | 98% | 2mg |
¥578 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669339-5mg |
(E)-6-((4-chlorobenzyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl) oxime |
338976-35-5 | 98% | 5mg |
¥582 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669339-10mg |
(E)-6-((4-chlorobenzyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl) oxime |
338976-35-5 | 98% | 10mg |
¥934 | 2023-04-14 | |
| Key Organics Ltd | 9D-056-1MG |
6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime |
338976-35-5 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 9D-056-5MG |
6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime |
338976-35-5 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | 9D-056-10MG |
6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime |
338976-35-5 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | 9D-056-50MG |
6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime |
338976-35-5 | >90% | 50mg |
£102.00 | 2023-09-08 | |
| Key Organics Ltd | 9D-056-100MG |
6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime |
338976-35-5 | >90% | 100mg |
£146.00 | 2023-09-08 |
6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
Additional information on 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
Professional Introduction to Compound with CAS No. 338976-35-5 and Product Name: 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
The compound with the CAS number 338976-35-5 and the product name 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure combines elements of imidazo[2,1-b][1,3]thiazole and aldehyde functionalities, which are well-documented for their potential in drug discovery and development. The presence of both sulfanyl and oxime groups further enhances its versatility, making it a promising candidate for various therapeutic applications.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The imidazo[2,1-b][1,3]thiazole core is particularly noteworthy due to its structural similarity to several bioactive molecules that have demonstrated efficacy in treating a range of diseases. The aldehyde group at the 5-position of the thiazole ring provides a reactive site for further functionalization, enabling the synthesis of derivatives with tailored biological properties.
The sulfanyl moiety attached to the benzyl group introduces a polar character to the molecule, which can influence its solubility and interaction with biological targets. This feature is particularly relevant in drug design, where optimizing solubility is crucial for achieving desired pharmacokinetic profiles. Additionally, the oxime group is known for its ability to form stable complexes with metal ions and other biomolecules, which can be exploited for therapeutic purposes such as metal chelation therapy or targeted drug delivery.
In the context of current pharmaceutical research, compounds like 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime are being explored for their potential in modulating inflammatory pathways and antioxidant activities. The chloro substituents on the benzyl groups may contribute to enhanced binding affinity by increasing lipophilicity while maintaining metabolic stability. Such structural features are often employed to improve drug-like properties such as bioavailability and target specificity.
Moreover, the compound's potential as an intermediate in synthesizing more complex molecules has garnered attention from synthetic chemists. The combination of an aldehyde and an oxime functionality allows for diverse chemical transformations, including condensation reactions with amines or hydrazines to form Schiff bases or hydrazones. These derivatives could exhibit novel pharmacological activities that warrant further investigation.
Advances in computational chemistry have enabled more efficient screening of such compounds for biological activity. Molecular modeling studies suggest that this molecule may interact with enzymes or receptors involved in critical biological processes. For instance, its structural motif could mimic natural substrates or inhibitors of key metabolic pathways related to cancer progression or neurodegenerative disorders. Such insights are invaluable for guiding experimental efforts and prioritizing candidates for further validation.
The synthesis of this compound involves multi-step organic reactions that showcase modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalization are employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only highlight the ingenuity of medicinal chemists but also underscore the importance of advanced chemical tools in accessing novel drug candidates.
As research continues to evolve, collaborations between academic institutions and pharmaceutical companies are accelerating the discovery pipeline. The compound in question exemplifies how interdisciplinary approaches—combining expertise in organic synthesis, medicinal chemistry, and computational biology—can yield promising therapeutic agents faster than traditional methods alone. Its unique structural features position it as a valuable asset in ongoing drug development programs targeting multifaceted diseases.
In conclusion,6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime represents a significant contribution to pharmaceutical chemistry. Its intricate design offers multiple avenues for exploration in drug discovery, leveraging both its inherent reactivity and potential biological activity. As researchers continue to uncover new applications for this class of compounds,CAS No. 338976-35-5 will undoubtedly play a pivotal role in shaping future therapeutic strategies across various medical fields.
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